molecular formula C13H8N2O7 B14333282 2,4-Dinitrophenyl 3-hydroxybenzoate CAS No. 104245-79-6

2,4-Dinitrophenyl 3-hydroxybenzoate

Cat. No.: B14333282
CAS No.: 104245-79-6
M. Wt: 304.21 g/mol
InChI Key: UYCICJVAWDIECI-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 3-hydroxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a 3-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl 3-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitrophenyl 3-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 3-hydroxybenzoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific studies .

Properties

CAS No.

104245-79-6

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

(2,4-dinitrophenyl) 3-hydroxybenzoate

InChI

InChI=1S/C13H8N2O7/c16-10-3-1-2-8(6-10)13(17)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7,16H

InChI Key

UYCICJVAWDIECI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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